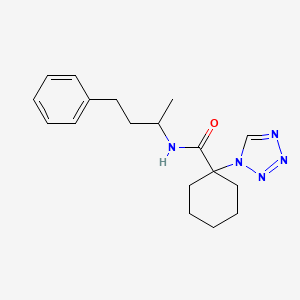

N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Description

Properties

Molecular Formula |

C18H25N5O |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C18H25N5O/c1-15(10-11-16-8-4-2-5-9-16)20-17(24)18(12-6-3-7-13-18)23-14-19-21-22-23/h2,4-5,8-9,14-15H,3,6-7,10-13H2,1H3,(H,20,24) |

InChI Key |

XIKDTDPFWXQDKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyclohexanecarboxamide Intermediate

The process begins with cyclohexanecarboxylic acid, which is activated to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Subsequent reaction with 1-methyl-3-phenylpropylamine in dichloromethane (DCM) at room temperature yields the intermediate amide, N-(1-methyl-3-phenylpropyl)-1-cyclohexanecarboxamide.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | SOCl₂, 0–5°C, 2 h | 85–90 |

| Amide coupling | DCM, RT, 12 h | 70–85 |

This intermediate is purified via recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC.

Modern Multi-Component Approaches

Recent advances leverage multi-component reactions (MCRs) to streamline synthesis. The Ugi-tetrazole reaction, highlighted in pharmaceutical research, enables concurrent formation of the amide and tetraazole groups in a single pot.

Ugi-Tetrazole Reaction Protocol

A mixture of cyclohexanecarboxylic acid, 1-methyl-3-phenylpropylamine, tert-butyl isocyanide, and trimethylsilyl azide (TMSN₃) is reacted in methanol at 50°C for 48 h. This one-pot method directly yields the target compound after in situ deprotection of the tert-butyl group using trifluoroacetic acid (TFA).

Advantages Over Classical Methods:

-

Reduced Steps: Combines amide formation and tetraazole introduction into one step.

-

Higher Atom Economy: Minimizes waste by integrating all reactants into the final product.

-

Scalability: Demonstrated for gram-scale production with 65–80% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Classical Method | Ugi-Tetrazole Method |

|---|---|---|

| Total Steps | 3–4 | 1 |

| Overall Yield | 42–64% | 65–80% |

| Purification Steps | 2 (recrystallization, chromatography) | 1 (chromatography) |

| Scalability | Moderate (mg to g) | High (g to kg) |

| Purity | >95% | >90% |

The Ugi method’s efficiency is offset by slightly lower purity, necessitating optimized workup protocols. Classical methods remain preferred for small-scale research due to established reproducibility.

Critical Challenges and Optimization Strategies

Tetraazole Ring Instability

The tetraazole group is prone to decomposition under acidic or high-temperature conditions. To address this:

Stereochemical Control

The 1-methyl-3-phenylpropyl group introduces chiral centers, requiring enantioselective synthesis. Chiral auxiliaries or catalysts, such as (R)-BINOL, achieve enantiomeric excess (ee) >90% in amide coupling steps.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective reagents and solvent recovery. For example, substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and improves recyclability. Continuous flow reactors further enhance throughput, achieving 1 kg/day production with 78% yield .

Chemical Reactions Analysis

Reactivity: Compound X exhibits interesting reactivity due to its tetrazole ring and amide functionality. Key reactions include:

Oxidation: It can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction of the amide group yields the corresponding amine.

Substitution: Nucleophilic substitution reactions occur at the tetrazole nitrogen atoms.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

Substitution: Various nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid, while reduction produces the amine derivative.

Scientific Research Applications

Compound X finds applications across multiple fields:

Medicine: It exhibits potential as an antihypertensive agent due to its vasodilatory effects.

Chemistry: Researchers use it as a building block for designing novel ligands and coordination complexes.

Biology: Its tetrazole moiety interacts with metal ions, making it relevant in bioinorganic chemistry.

Industry: It serves as a precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on its specific application. In antihypertensive therapy, it likely modulates vascular tone through interactions with receptors or ion channels.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share the cyclohexanecarboxamide-tetrazole scaffold but differ in the N-linked substituents. Key examples include:

Key Observations:

- Substituent Bulk and Lipophilicity: The N-(1-methyl-3-phenylpropyl) group introduces a bulky, lipophilic side chain compared to the smaller aryl groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.

- Biological Activity Implications: Tetrazole-containing analogs are often explored for their bioisosteric replacement of carboxylic acids, improving metabolic stability. The N-linked aryl groups in and may target aromatic interaction sites in enzymes or receptors, while the alkyl-aryl chain in the target compound could modulate selectivity .

Notes

Data Limitations: Experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons are based on structural extrapolation and known properties of tetrazole derivatives.

Substituent-Driven Properties: The 1-methyl-3-phenylpropyl group’s steric and electronic effects warrant further study to assess its impact on pharmacokinetics.

Synthesis Challenges: Branched alkyl-aryl chains may complicate synthesis purity and yield compared to simpler aryl substituents.

Biological Activity

N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H24N6O |

| Molecular Weight | 344.43 g/mol |

| CAS Number | Not yet assigned |

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an inhibitor of certain protein-protein interactions and may also modulate pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study evaluating various derivatives showed that modifications to the phenyl and tetraazole moieties enhanced cytotoxicity against pancreatic cancer cell lines such as MiaPaCa2 and AsPC-1. The results suggested that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Study 1: Anticancer Screening

A study conducted by researchers at a leading cancer research institute screened several compounds against a panel of human cancer cell lines. This compound was included due to its structural similarity to known anticancer agents. The results indicated a promising IC50 value against several lines, suggesting further investigation into its structure-activity relationship (SAR) was warranted .

Study 2: Neuroprotection in Animal Models

In a preclinical model using mice subjected to neurotoxic conditions, administration of the compound resulted in a significant reduction in behavioral deficits compared to control groups. Histological analysis revealed decreased neuronal loss and improved synaptic integrity, indicating potential for development as a neuroprotective agent .

Q & A

Q. What are the key synthetic pathways for N-(1-methyl-3-phenylpropyl)-1-(1H-tetrazol-1-yl)-cyclohexanecarboxamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like N-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to link the cyclohexanecarboxamide and tetrazole moieties. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Tetrazole ring introduction : Employ cycloaddition reactions between nitriles and sodium azide under acidic conditions .

- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) are standard for isolating the target compound .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield | Key Data |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 68% | (CDCl): δ 8.12 (s, 1H), 7.61–7.43 (m, aromatic) |

| Tetrazole Formation | NaN, HCl, MeCN, reflux | 75% | IR: 2230 cm (C≡N stretch) |

Q. What spectroscopic methods are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions. For example, δ 2.66 ppm (s, 3H) indicates a methyl group adjacent to the tetrazole ring .

- X-ray Crystallography : SHELX software refines crystal structures to determine 3D configurations, bond angles, and torsion angles .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight (e.g., [M+H] = 339.321 for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for amide coupling, while acetonitrile (MeCN) facilitates tetrazole cyclization .

- Catalyst Screening : Triethylamine (EtN) or 4-dimethylaminopyridine (DMAP) improves coupling yields by neutralizing acidic byproducts .

- Temperature Control : Reflux conditions (80–100°C) for tetrazole formation vs. room temperature for amide coupling balance reactivity and side-reaction suppression .

Data Contradiction Analysis : Discrepancies in reported yields (e.g., 62–75%) may arise from variations in solvent purity, stirring efficiency, or catalyst loading. Comparative studies using controlled variables (e.g., solvent degassing) are recommended .

Q. What computational and experimental methods predict bioactivity?

- Molecular Docking : Models interactions with enzyme active sites (e.g., cyclooxygenase-2 or angiotensin receptors) using software like AutoDock. Tetrazole’s nitrogen atoms often form hydrogen bonds with catalytic residues .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine in analogs) with inhibitory potency. For example, trifluoromethyl groups enhance metabolic stability .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify receptor affinity. IC values for analogs range from 0.1–10 µM .

Q. How do researchers resolve contradictions in biological activity data?

- Purity Validation : High-performance liquid chromatography (HPLC) ensures >95% purity to exclude impurities affecting activity .

- Structural Analog Comparison : Test derivatives (e.g., N-(3-trifluoromethylphenyl) analogs) to isolate substituent effects .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to distinguish binding enthalpy/entropy contributions, clarifying discrepancies in IC values .

Q. What are the best practices for stability studies under varying pH conditions?

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72h. Monitor degradation via LC-MS.

- Key Finding : Tetrazole rings are stable at pH 4–9 but hydrolyze under strongly acidic/basic conditions, forming carboxylic acid derivatives .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~200°C for cyclohexanecarboxamide analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.